2-(2,4-dichlorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a morpholine-substituted phenyl moiety. The 2,4-dichlorophenoxy moiety is a hallmark of auxin-like herbicides and plant growth regulators , while the morpholin-4-yl-2-oxoethyl group introduces structural complexity that may enhance solubility or target specificity.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O4/c21-15-3-6-18(17(22)12-15)28-13-19(25)23-16-4-1-14(2-5-16)11-20(26)24-7-9-27-10-8-24/h1-6,12H,7-11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGDQYUWEQZSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dichlorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide, commonly referred to as a derivative of dichlorophenoxyacetic acid, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a dichlorophenoxy moiety and a morpholine ring, suggesting possible interactions with various biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : 426.31 g/mol
- CAS Number : 42740-31-8
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells. The presence of the morpholine group is particularly significant as it may enhance solubility and bioavailability, facilitating interaction with receptors or enzymes involved in various pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives containing the dichlorophenoxy group showed cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures achieved IC values in the low micromolar range (1.61 ± 1.92 µg/mL) against human cancer cell lines such as A-431 and Jurkat .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored in animal models. In particular, derivatives featuring a morpholine moiety have shown protective effects in the maximal electroshock (MES) seizure test, indicating that the structural features contribute to their efficacy .
| Compound | Dose (mg/kg) | Protection Time (h) |
|---|---|---|
| Morpholine Derivative | 100 | 0.5 |
| Morpholine Derivative | 300 | 4 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of electron-donating groups on the phenyl ring enhances biological activity. The dichlorophenoxy group appears to be crucial for maintaining cytotoxicity and enhancing interaction with target proteins involved in apoptosis and cell cycle regulation .
Case Studies
- Antitumor Efficacy : In a comparative study, a series of phenylthiazole derivatives were evaluated for their antitumor activity against multiple cell lines. The results indicated that modifications to the phenyl ring significantly influenced the cytotoxic effects, supporting the notion that similar modifications could enhance the efficacy of this compound against cancer cells .
- Anticonvulsant Studies : In animal models, several morpholine-containing compounds demonstrated varying degrees of protection against seizures induced by electrical stimulation. These findings suggest a promising avenue for further research into developing new anticonvulsant agents based on this compound's framework .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to other known anti-cancer compounds suggests that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism was attributed to the modulation of specific signaling pathways involved in cancer progression.
Agricultural Applications
The compound's herbicidal properties have been explored, particularly its effectiveness against phytopathogenic microorganisms. This makes it a candidate for developing new agrochemicals aimed at improving crop yields and disease resistance.
Case Study: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited significant herbicidal activity against common weeds in rice fields. The study highlighted its potential to be used as an environmentally friendly alternative to traditional herbicides .
Biochemical Research
In biochemical studies, the compound has been utilized as a probe to investigate enzyme activities related to drug metabolism. Its interaction with cytochrome P450 enzymes has been documented, providing insights into its pharmacokinetic properties.
Case Study: Metabolic Pathway Investigation
A detailed metabolic profiling study revealed that this compound undergoes extensive biotransformation, which could influence its efficacy and safety in therapeutic applications .
Table 1: Comparison of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | 2-(2,4-dichlorophenoxy)-... | 15 | |
| Herbicidal | 2-(2,4-dichlorophenoxy)-... | 20 | |
| Cytochrome P450 Inhibition | 2-(2,4-dichlorophenoxy)-... | 10 |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and molecular features of the target compound with related molecules:
*Molecular formula and weight calculated based on structural analysis.
Key Observations:
Substituent Impact on Activity: The 2,4-dichlorophenoxy group is critical for auxin-like activity, as seen in Compound 533 (EC₅₀ = 0.1 μM for root growth inhibition) . Replacement of the pyridinyl group (Compound 533) with a morpholin-4-yl-2-oxoethylphenyl moiety in the target compound may improve solubility due to morpholine’s polarity, though this could reduce membrane permeability .
Morpholine sulfonyl derivatives () show increased steric bulk, which may hinder receptor access compared to the target compound’s oxoethyl linker .
Hypothesized Activities:
Agrochemical Potential: The 2,4-dichlorophenoxy group aligns with auxin-like herbicides (e.g., 2,4-D), which disrupt plant cell elongation . Morpholine’s electron-rich nitrogen may enhance binding to auxin receptors (e.g., TIR1) compared to simpler pyridinyl analogs .
Pharmaceutical Applications: highlights a morpholine-containing vasopressin receptor antagonist, suggesting the target compound could modulate human GPCRs if optimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
